
N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Description
Synthesis Analysis
The synthesis of N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide and related compounds involves several steps, including the selection of appropriate cyclocondensation reagents and phase transfer catalysts. A study by Yi (2003) describes the synthesis of a related compound, N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole, through a process starting from δ-valerolactone and cyclohexylamine, achieving a yield of 78% (Yi, 2003). This process may offer insights into the synthesis of N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide has been characterized using various analytical techniques. Özer et al. (2009) conducted a study on N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, utilizing elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies to elucidate their structure (Özer et al., 2009). Such techniques are crucial for understanding the molecular conformation and stabilizing interactions within N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide.
Chemical Reactions and Properties
Research on similar compounds has shown various chemical reactions and properties. For instance, Hazra et al. (2014) synthesized a copper(II) complex supported by cyclohexane-1,4-dicarboxylate, highlighting its oxidation activity on cyclohexane, which could provide insights into the reactivity of N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide (Hazra et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, such as solubility and thermal stability, have been studied. Li et al. (2009) reported on the synthesis and characterization of novel polyamides derived from aromatic diamines, providing information on their solubility, tensile strengths, and thermal stability, which are relevant for understanding the physical properties of N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of N-cyclopentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide can be inferred from studies on similar compounds. For example, the study of synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane provides insights into the reactivity and interaction potential of the compound under study (Yang et al., 1999).
properties
IUPAC Name |
N-cyclopentyl-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(16-13-3-1-2-4-13)12-7-5-11(6-8-12)9-19-10-15-17-18-19/h10-13H,1-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLDAICJGRCWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC(CC2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



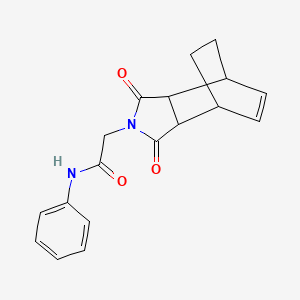
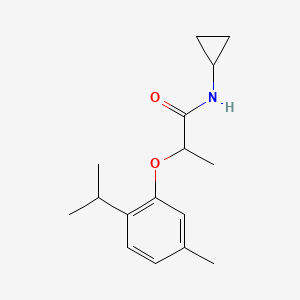
![7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4510345.png)
![6-isopropyl-1,3-dimethyl-N-4-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4510352.png)
![N'-[6-(4-fluorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4510358.png)
![4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B4510370.png)
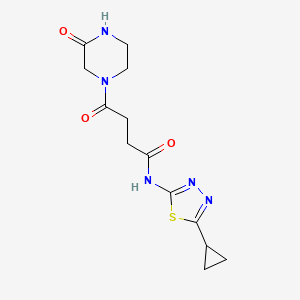

![4-[(2-hydroxyethyl)(methyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4510399.png)
![6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4510408.png)

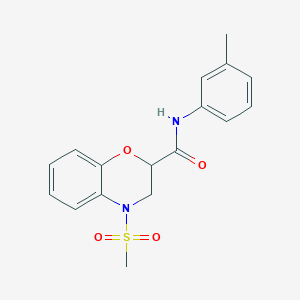
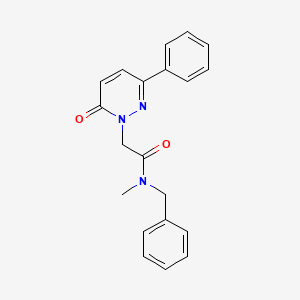
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4510433.png)